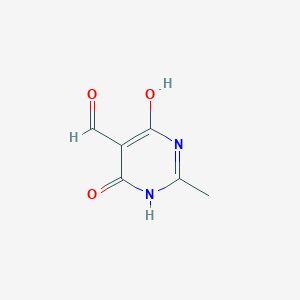

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVSBYJDLSIFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis protocol for 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

An In-Depth Technical Guide for the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Executive Summary

This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of this compound. This pyrimidine derivative is a high-value intermediate, most notably serving as a crucial building block in the synthesis of Dasatinib, a tyrosine kinase inhibitor used in cancer therapy[1]. The synthetic strategy centers on the Vilsmeier-Haack reaction, a robust and efficient method for the formylation of electron-rich heterocyclic systems. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses critical process parameters, and offers insights grounded in established chemical principles to ensure reproducibility and high yield. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and pharmaceutical synthesis.

Introduction and Strategic Importance

This compound (Molecular Formula: C₆H₆N₂O₃) is a multifunctional heterocyclic compound.[2] Its structure, featuring a pyrimidine core decorated with two hydroxyl groups, a methyl group, and a reactive carbaldehyde function, makes it a versatile precursor for the elaboration of more complex molecular architectures.[2]

The primary driver for its synthesis is its role as a key intermediate in the production of Dasatinib, a medication approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Beyond this, pyrimidine derivatives are actively investigated for a wide range of biological activities, including potential applications in neurodegenerative diseases like Alzheimer's and as antimicrobial agents.[2] The efficient and scalable synthesis of this carbaldehyde is therefore a critical objective in medicinal and process chemistry.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic disconnection of the target molecule points to the formylation of the C5 position of the pyrimidine ring. The most effective and widely adopted method for introducing a formyl group onto an electron-rich heterocycle is the Vilsmeier-Haack reaction.[3][4] This approach utilizes a pre-formed or in situ-generated Vilsmeier reagent as the electrophilic formylating agent.

The overall synthetic pathway begins with the construction of the pyrimidine ring, followed by the crucial formylation step.

Caption: Overall Synthetic Strategy for the Target Molecule.

The Vilsmeier-Haack Reaction: Mechanistic Deep Dive

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for formylating activated aromatic and heterocyclic compounds.[4][5] Its efficacy stems from the generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[4][6]

3.1. Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[6] The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a stable phosphate leaving group, generating the highly electrophilic chloroiminium cation (the Vilsmeier reagent). This step is highly exothermic, necessitating careful temperature control (e.g., cooling in an ice bath) to prevent uncontrolled side reactions.

3.2. Electrophilic Aromatic Substitution

The pyrimidine ring of 2-methylpyrimidine-4,6-diol is electron-rich due to the electron-donating effect of the two hydroxyl groups and the nitrogen atoms, making it susceptible to electrophilic attack. The Vilsmeier reagent attacks the C5 position, which is activated by both hydroxyl groups. This forms a resonance-stabilized cationic intermediate (a sigma complex).

3.3. Hydrolysis and Product Formation

The subsequent reaction intermediate is then hydrolyzed during the aqueous workup phase. Water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final aldehyde product is formed.[4]

A critical consideration is the potential for the hydroxyl groups to be substituted by chlorine atoms when using excess POCl₃ at high temperatures, which would yield 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde as an intermediate.[1] However, studies have shown that using an equivalent ratio of the Vilsmeier reagent to the pyrimidine substrate leads directly to the desired 4,6-dihydroxy product without substitution of the hydroxyl groups.[3] This highlights the importance of precise stoichiometric control.

Caption: Simplified Mechanism of the Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

This section is divided into two parts: the synthesis of the starting material and the final formylation step.

4.1. Synthesis of Starting Material: 4,6-Dihydroxy-2-methylpyrimidine

This procedure is adapted from established methods involving the condensation of an amidine with a malonic ester derivative.[7][8]

-

Step 1: Preparation of Sodium Methoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully add metallic sodium (1.1 eq) in portions to anhydrous methanol under an inert atmosphere (N₂ or Ar). The reaction is exothermic; maintain the temperature below 40°C using a water bath. Stir until all the sodium has dissolved.

-

Step 2: Condensation: To the freshly prepared sodium methoxide solution, add acetamidine hydrochloride (1.0 eq) followed by diethyl malonate (1.05 eq).

-

Step 3: Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 4: Isolation: After cooling to room temperature, filter the resulting solid precipitate. Dissolve the solid in cold water and acidify to pH ~2 with concentrated hydrochloric acid.

-

Step 5: Purification: The white precipitate of 4,6-dihydroxy-2-methylpyrimidine is filtered, washed with cold water, and then cold methanol to remove impurities. Dry under vacuum to obtain the final product.

4.2. Synthesis of this compound

This protocol is optimized based on comparative studies of the Vilsmeier-Haack reaction.[1][3]

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Molar Ratio |

| 4,6-Dihydroxy-2-methylpyrimidine | 1194-22-5 | 126.11 | 79.3 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 652 | 8.2 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 39.26 | 0.5 |

Note: The high molar ratio of POCl₃ to substrate is reported in some literature[1]; however, for direct formylation without chlorination, a ratio closer to 1:1 for the Vilsmeier reagent to substrate is recommended[3]. The protocol below follows a common literature procedure, and optimization of the reagent ratio may be necessary.

Caption: Step-by-Step Experimental Workflow for Formylation.

Procedure:

-

Step 1: Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice-salt bath.

-

Step 2: POCl₃ Addition: Add phosphorus oxychloride (POCl₃) dropwise to the chilled DMF via an addition funnel over 30-45 minutes. Ensure the internal temperature does not rise above 10°C. A thick, white slurry may form.

-

Step 3: Substrate Addition: After the addition is complete, stir the mixture at 0°C for another 20-30 minutes. Then, add the 4,6-dihydroxy-2-methylpyrimidine substrate in small portions, ensuring it is well-dispersed.

-

Step 4: Reaction: Slowly warm the mixture to room temperature and then heat to 120°C. Maintain this temperature for 3 hours, monitoring the reaction by TLC (e.g., using a 1:9 methanol/dichloromethane system).[3]

-

Step 5: Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

-

Step 6: Neutralization & Extraction: Cautiously neutralize the acidic solution to pH 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer multiple times with ethyl acetate.

-

Step 7: Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Step 8: Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the pure this compound.

Critical Parameters and Optimization

The success of this synthesis hinges on the careful control of several key parameters.

| Parameter | Recommended Condition | Rationale / Causality |

| Solvent | N,N-Dimethylformamide (DMF) | Acts as both a reagent for Vilsmeier formation and the reaction solvent. Using DMF as the solvent leads to higher yields and shorter reaction times compared to non-participating solvents like benzene or o-xylene.[3] |

| Temperature Control | 0-10°C for reagent formation; 120°C for reaction | The formation of the Vilsmeier reagent is exothermic and requires cooling to prevent degradation. Subsequent heating is necessary to overcome the activation energy for the electrophilic substitution on the pyrimidine ring.[1] |

| Stoichiometry | Near 1:1 (Reagent:Substrate) | Using a significant excess of POCl₃ can promote the undesired side reaction of converting hydroxyl groups to chlorides.[1] An equivalent ratio favors direct formylation.[3] |

| Moisture | Anhydrous conditions | The Vilsmeier reagent is highly reactive towards water. All reagents and glassware must be thoroughly dried to prevent quenching of the reagent and to ensure maximum yield. |

| Workup pH | Neutralization to pH 7-8 | Ensures the product is in its neutral form for efficient extraction into an organic solvent and prevents acid-catalyzed side reactions during workup. |

Conclusion

The Vilsmeier-Haack reaction provides a reliable and direct pathway for the synthesis of this compound from its corresponding pyrimidine diol precursor. This guide has detailed a robust protocol, grounded in a thorough understanding of the reaction mechanism and critical process variables. By carefully controlling stoichiometry, temperature, and moisture, researchers can achieve high yields of this valuable pharmaceutical intermediate. The provided step-by-step methodology serves as a self-validating system, designed to deliver consistent and reproducible results for professionals in drug development and organic synthesis.

References

- Benchchem. (n.d.). This compound.

- Smolecule. (2023, August 15). This compound.

- Koval, I. V., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.

-

Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Doležal, M., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 18(7), 7561-7583. Retrieved from [Link]

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 14160-85-1 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. tsijournals.com [tsijournals.com]

- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Pyrimidine-5-carbaldehyde Derivatives

Abstract

The pyrimidine nucleus, a cornerstone of nucleic acids, has perennially captured the attention of medicinal chemists.[1] Its inherent bio-compatibility and versatile scaffold make it a privileged structure in drug discovery.[2] This technical guide delves into a specific, highly reactive, and synthetically valuable class of pyrimidines: the pyrimidine-5-carbaldehyde derivatives. We will explore the synthetic avenues to this key intermediate, its derivatization into novel chemical entities, and the expansive landscape of their biological activities. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also actionable experimental protocols and an in-depth analysis of the structure-activity relationships that govern the therapeutic potential of these compounds.

The Synthetic Keystone: Accessing Pyrimidine-5-carbaldehyde

The strategic introduction of a formyl group at the C5 position of the pyrimidine ring unlocks a gateway for extensive chemical modifications. This aldehyde functionality serves as a versatile handle for the synthesis of a diverse library of derivatives, most notably Schiff bases, which have demonstrated a wide spectrum of pharmacological activities.[3] Two principal methods for the synthesis of pyrimidine-5-carbaldehyde are the Vilsmeier-Haack reaction and the oxidation of a 5-hydroxymethyl precursor.

The Vilsmeier-Haack Reaction: A Direct Approach to Formylation

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich heterocyclic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrimidine ring.[5]

Causality of Experimental Choices: The choice of the Vilsmeier-Haack reaction is predicated on its efficiency and the electrophilic nature of the Vilsmeier reagent, which readily attacks the electron-rich C5 position of many pyrimidine precursors.[5] Careful control of reaction conditions is paramount to prevent unwanted side reactions, such as chlorination of hydroxyl groups on the pyrimidine ring.[5] The aqueous workup is a critical step to hydrolyze the intermediate iminium salt to the desired aldehyde.

Experimental Protocol: Synthesis of a 5-Formylpyrimidine via the Vilsmeier-Haack Reaction [6]

-

Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (1.2 equivalents) dropwise to an ice-cooled solution of N,N-dimethylformamide (3 equivalents). Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Reaction: To the pre-formed Vilsmeier reagent, add the substituted pyrimidine precursor (1 equivalent) portion-wise, ensuring the temperature remains below 10°C.

-

Heating: After the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Oxidation of 5-Hydroxymethylpyrimidine: A Two-Step Strategy

An alternative route to pyrimidine-5-carbaldehyde involves the initial synthesis of a 5-hydroxymethylpyrimidine intermediate, followed by its oxidation to the aldehyde. This method offers a milder alternative to the Vilsmeier-Haack reaction, particularly for substrates sensitive to acidic and high-temperature conditions.

Causality of Experimental Choices: The selection of an oxidizing agent is critical for the selective conversion of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane are often preferred for their high selectivity and efficiency under neutral conditions.

Experimental Protocol: Oxidation of 5-Hydroxymethylpyrimidine to Pyrimidine-5-carbaldehyde [7][8]

-

Reaction Setup: Dissolve the 5-hydroxymethylpyrimidine derivative (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Add a selective oxidizing agent, such as activated manganese dioxide (5-10 equivalents) or Dess-Martin periodinane (1.5 equivalents), to the solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).

-

Workup (for MnO₂): Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with the reaction solvent.

-

Workup (for Dess-Martin periodinane): Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes, then separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrimidine-5-carbaldehyde. Further purification can be achieved by column chromatography on silica gel.

Sources

- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1-(4-methyl-1-piperazinyl)-1-phenyl-1,3-dihydro-2H-isoindol-2-one

A Note to the Researcher: The specific molecule, 3-Methyl-1-(4-methyl-1-piperazinyl)-1-phenyl-1,3-dihydro-2H-isoindol-2-one, with CAS number 14160-85-1, appears to be a novel compound, as extensive literature searches did not yield specific data for this structure. The provided CAS number is predominantly associated with 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde. Therefore, this guide presents a comprehensive, albeit prospective, approach to the synthesis and characterization of the title isoindolinone derivative. The methodologies outlined are based on established and well-documented procedures for analogous substituted isoindolinones.[1][2][3]

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][4] These derivatives have shown promise as anticancer, anti-inflammatory, and central nervous system-acting agents.[4][5] The hypothetical molecule, 3-Methyl-1-(4-methyl-1-piperazinyl)-1-phenyl-1,3-dihydro-2H-isoindol-2-one, incorporates several key pharmacophoric features: a chiral center at the 3-position, a phenyl group, and a methylpiperazine moiety, suggesting its potential for diverse biological activities. This guide provides a detailed roadmap for its synthesis, purification, and comprehensive characterization.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of the target molecule is presented below. These values are calculated based on its chemical structure and can guide experimental design.

| Property | Value |

| Molecular Formula | C20H23N3O |

| Molecular Weight | 321.42 g/mol |

| LogP (predicted) | 3.2 |

| Topological Polar Surface Area | 32.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Part 1: Synthesis

A plausible synthetic route to the target compound involves a multi-step process, beginning with the formation of the isoindolinone core, followed by the introduction of the methylpiperazine substituent.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for the target isoindolinone.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Methyl-2-benzoylbenzamide

-

To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of methylamine (2.0 eq) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Hydroxy-3-phenyl-2-methylisoindolin-1-one

-

Prepare a Grignard reagent from bromobenzene (1.5 eq) and magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of N-methyl-2-benzoylbenzamide (1.0 eq) in anhydrous THF dropwise to the Grignard reagent at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by recrystallization.

Step 3: Synthesis of 3-Chloro-3-phenyl-2-methylisoindolin-1-one

-

To a solution of 3-hydroxy-3-phenyl-2-methylisoindolin-1-one (1.0 eq) in DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Carefully pour the reaction mixture into ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate and use the crude product directly in the next step.

Step 4: Synthesis of 3-Methyl-1-(4-methyl-1-piperazinyl)-1-phenyl-1,3-dihydro-2H-isoindol-2-one

-

To a solution of the crude 3-chloro-3-phenyl-2-methylisoindolin-1-one (1.0 eq) in acetonitrile, add 1-methylpiperazine (2.0 eq) and potassium carbonate (3.0 eq).

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Part 2: Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Characterization Workflow

Caption: A typical workflow for the characterization of the synthesized isoindolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.20 | m | 9H | Aromatic protons |

| 4.50 | s | 1H | CH-N (isoindolinone) |

| 3.00 | s | 3H | N-CH₃ (isoindolinone) |

| 2.80 - 2.40 | m | 8H | Piperazine protons |

| 2.30 | s | 3H | N-CH₃ (piperazine) |

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 168.0 | C=O (amide) |

| 145.0 - 125.0 | Aromatic carbons |

| 70.0 | C-N (isoindolinone) |

| 55.0 | Piperazine carbons |

| 46.0 | N-CH₃ (piperazine) |

| 30.0 | N-CH₃ (isoindolinone) |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and confirm the molecular formula of the target compound.

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Expected [M+H]⁺: m/z = 322.1919 (calculated for C₂₀H₂₄N₃O⁺)

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the final compound.

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Acceptance Criteria: Purity ≥ 95%.

Part 3: Potential Biological Activity and Future Directions

The isoindolinone core is associated with a wide range of pharmacological activities.[1][5] The presence of the N-methylpiperazine moiety, a common functional group in CNS-active drugs, suggests that the title compound could be a candidate for neurological or psychiatric drug discovery programs.[6]

Potential Signaling Pathway Involvement

Given the structural motifs, this compound could potentially interact with various biological targets. For instance, many isoindolinone derivatives are known to modulate the activity of enzymes and receptors involved in cell signaling pathways.

Caption: A generalized schematic of potential biological target interaction.

Further research should focus on screening this compound against a panel of relevant biological targets to elucidate its mechanism of action and therapeutic potential.

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (URL: [Link])

-

3-Substituted isoindolin-1-ones and their pharmaceutical applications. (URL: [Link])

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (URL: [Link])

-

Properties and Functions of Isoindoline: A Short Review. (URL: [Link])

-

Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (URL: [Link])

-

3-((4-phenylpiperazin-1-yl)methyl)-1H-indole. PubChem. (URL: [Link])

-

Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. (URL: [Link])

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. (URL: [Link])

-

Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

mechanism of action for 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

An In-Depth Technical Guide on the Mechanism of Action of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Abstract

This compound is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry and drug development. While primarily recognized as a crucial synthetic intermediate for high-value pharmaceuticals, including the tyrosine kinase inhibitor Dasatinib, emerging research indicates that the pyrimidine scaffold itself possesses a range of biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most critically, the postulated and investigated mechanisms of action of this compound. We will delve into its potential roles in enzyme inhibition, particularly within nucleotide biosynthesis pathways, and explore its documented anti-inflammatory, neuroprotective, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology of this versatile pyrimidine derivative.

Introduction to this compound

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, uracil) and numerous therapeutic agents. The specific substitution pattern of this compound—featuring two hydroxyl groups, a methyl group, and a reactive aldehyde function—confers upon it unique chemical and biological characteristics.

Physicochemical Properties

The compound's structure allows for extensive intermolecular hydrogen bonding, contributing to its high melting point and specific solubility profile.[3]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 14160-85-1 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [3] |

| Molecular Weight | 154.13 g/mol | [3] |

| Melting Point | Approx. 300°C | [3] |

| Appearance | White solid | [2] |

Significance as a Synthetic Precursor

The primary driver for the industrial-scale synthesis of this compound is its role as a key building block for complex pharmaceuticals. Most notably, it is an essential intermediate in the manufacturing of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Its aldehyde group serves as a versatile handle for further chemical modifications, enabling the construction of the intricate molecular architecture of such drugs.

Synthesis and Characterization

The efficient synthesis of this compound is critical for its application. The most established method involves the formylation of a pyrimidine precursor using the Vilsmeier-Haack reaction.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

This reaction introduces the aldehyde group at the 5-position of the pyrimidine ring. The process typically starts with 2-methylpyrimidine-4,6-diol, which is treated with a Vilsmeier reagent (generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF)).[1] This yields a chlorinated intermediate, 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, which is subsequently hydrolyzed to the final dihydroxy product.[1] Optimization studies have focused on improving yields and replacing hazardous reagents to create a more economical and environmentally benign process.[1][4]

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative summary based on established methods.[1]

-

Reagent Preparation: Chill dimethylformamide (DMF) in a three-necked flask to 0°C under an inert atmosphere.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the chilled DMF while stirring vigorously. Maintain the temperature at 0°C. A molar ratio of approximately 8:1 for POCl₃:DMF is often used.[1]

-

Substrate Addition: Gradually add solid 2-methylpyrimidine-4,6-diol to the mixture.

-

Reaction: Slowly heat the reaction mixture to 120°C and maintain reflux for 3-5 hours. The solution will typically become a creamy white or light-colored slurry.[2]

-

Workup and Hydrolysis: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base, such as sodium bicarbonate (NaHCO₃), to facilitate the hydrolysis of the chlorinated intermediate.

-

Isolation: The solid product precipitates out of the aqueous solution. Filter the solid, wash with cold water and a cold organic solvent (e.g., methanol), and dry under vacuum to obtain the final product.[2]

Postulated and Investigated Mechanisms of Action

While its role as a synthetic intermediate is well-defined, the intrinsic biological activity of this compound and its derivatives points to several potential mechanisms of action. These activities are often pleiotropic, targeting multiple cellular pathways.

Inhibition of Pyrimidine Biosynthesis: A Plausible Central Mechanism

Given its structure as a pyrimidine analog, a primary hypothesis for its biological activity is the interference with nucleotide metabolism. The de novo pyrimidine synthesis pathway is essential for the creation of DNA and RNA precursors and is a validated target for antiviral, anticancer, and anti-inflammatory drugs.[5]

A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH) .[5] Inhibition of DHODH depletes the cellular pool of pyrimidines, which disproportionately affects rapidly proliferating cells like cancer cells or host cells supporting viral replication. This "host-directed" antiviral strategy is attractive because it has a high barrier to the development of viral resistance.[5] Pyrimidine derivatives are actively being investigated as DHODH inhibitors, making this a highly plausible, though not yet definitively proven, mechanism for this compound.[5]

Caption: Inhibition of the De Novo Pyrimidine Pathway.

Interference with Folate Metabolism: Dihydrofolate Reductase (DHFR) Inhibition

Another critical enzyme for nucleotide synthesis is Dihydrofolate Reductase (DHFR). DHFR reduces dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate. Inhibitors of DHFR are effective antibacterial and anticancer agents. Rational drug design has led to the development of pyrimidine-based derivatives as potent DHFR inhibitors.[6] While direct evidence for this compound is lacking, its core structure is consistent with scaffolds known to bind to the DHFR active site, suggesting this as a potential secondary mechanism.[6]

Neuroprotective Activities: Modulation of Amyloidogenesis and Oxidative Stress

Intriguing research has explored the potential of this compound in the context of Alzheimer's disease, driven by its structural similarity to curcumin, a natural compound with known neuroprotective effects.[3] The proposed mechanisms are twofold:

-

Reduction of Amyloid-Beta Plaque Formation: In cell culture models, the compound has been shown to inhibit the aggregation of amyloid-beta proteins, which are a pathological hallmark of Alzheimer's disease.[3]

-

Protection Against Oxidative Stress: The molecule exhibits antioxidant properties, which may help protect neurons from the oxidative damage that contributes to the progression of neurodegenerative diseases.[3]

Caption: Proposed Neuroprotective Mechanisms.

Other Investigated Biological Activities

-

Anti-inflammatory Effects: Related pyrimidine compounds, specifically 2-amino-4,6-dichloropyrimidines, have demonstrated potent inhibition of immune-activated nitric oxide (NO) production in vitro.[7] This suggests a potential role in modulating inflammatory pathways.

-

Antiviral Properties: Beyond the potential DHODH mechanism, derivatives have shown direct inhibitory effects on the replication of viruses such as Hepatitis B Virus (HBV) in cellular assays.[1]

-

Antimicrobial Activity: Various pyrimidine derivatives have been synthesized and tested, showing activity against a range of bacteria and fungi, suggesting broad potential in developing new antimicrobial agents.[3]

Experimental Validation Protocols

Validating the proposed mechanisms of action requires specific and robust experimental assays. Below are representative protocols for assessing two of the key hypothesized activities.

Protocol: In Vitro DHODH Enzyme Inhibition Assay

This protocol describes a common method to measure the direct inhibition of the DHODH enzyme.

-

Enzyme and Substrate Preparation: Obtain purified recombinant human DHODH. Prepare stock solutions of the substrates, dihydroorotate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) to test a range of concentrations.

-

Assay Setup: In a 96-well plate, combine the assay buffer, the DHODH enzyme, and the test compound or vehicle control. Incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (dihydroorotate and DCIP).

-

Data Acquisition: Measure the rate of DCIP reduction by monitoring the decrease in absorbance at 600 nm over time using a plate reader. The rate of this color change is proportional to enzyme activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol: Cell-Based Antiviral Replication Assay (e.g., for HBV)

This protocol assesses the compound's ability to inhibit viral replication within host cells.

-

Cell Culture: Plate a human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15) in 96-well plates and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a no-drug control and a positive control (a known HBV inhibitor).

-

Incubation: Incubate the treated cells for a period that allows for multiple rounds of viral replication (e.g., 3-6 days).

-

Quantification of Viral DNA: After incubation, collect the cell culture supernatant. Isolate viral DNA from the supernatant and quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).

-

Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations to ensure that the observed reduction in viral DNA is not due to cell death.

-

Data Analysis: Calculate the EC₅₀ (the concentration for 50% inhibition of viral replication) and the CC₅₀ (the concentration for 50% cytotoxicity). The ratio of CC₅₀ to EC₅₀ determines the selectivity index (SI), a measure of the compound's therapeutic window.

Summary and Future Directions

This compound is a molecule of dual identity. It is a well-established and valuable intermediate in pharmaceutical synthesis, yet the pyrimidine core itself harbors significant, if not fully elucidated, biological potential.

The primary hypothesized mechanism of action centers on the inhibition of nucleotide biosynthesis enzymes like DHODH , which would explain its potential broad-spectrum antiviral and anticancer activities. Furthermore, compelling evidence suggests potential applications in neuroprotection and anti-inflammatory therapy.

Future research should focus on:

-

Definitive Target Identification: Conducting unbiased screening (e.g., proteomics, chemical probes) to definitively identify the direct molecular targets of the compound.

-

Structural Biology: Obtaining co-crystal structures of the compound bound to its target enzymes (e.g., DHODH, DHFR) to elucidate the precise binding mode and guide the design of more potent and selective derivatives.

-

In Vivo Efficacy: Progressing from in vitro and cell-based assays to animal models to evaluate the compound's pharmacokinetic properties and therapeutic efficacy in disease models.

By systematically exploring these avenues, the full therapeutic potential of this compound can be understood and potentially harnessed for the development of next-generation therapeutics.

References

- Benchchem. (n.d.). This compound | 14160-85-1.

- Smolecule. (2023, August 15). Buy this compound | 14160-85-1.

-

Patil, R. S., Jadhav, P. M., Radhakrishnan, S., & Soman, T. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531. Retrieved from [Link]

- Patil, R.S., Jadhav, P.M., Radhakrishnan, S., & Soman, T. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

Gege, C., Hahn, F., Wangen, C., Häge, S., Herrmann, A., Uhlig, N., ... & Vitt, D. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem, e202400292. Retrieved from [Link]

-

Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences. Retrieved from [Link]

-

Perlíková, P., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(10), 11970-11989. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. Buy this compound | 14160-85-1 [smolecule.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencescholar.us [sciencescholar.us]

- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

The Aldehyde Functionalized Pyrimidine Scaffold: A Versatile Synthon in Modern Drug Discovery

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among the vast landscape of pyrimidine derivatives, those bearing an aldehyde functionality, particularly at the C5 position, have emerged as exceptionally versatile building blocks in the synthesis of potent and selective drug candidates. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine aldehydes, with a primary focus on their role as pivotal intermediates in the development of targeted therapies for oncology. We will delve into the synthetic strategies that leverage the reactivity of the aldehyde group, elucidate the mechanisms of action of the resulting therapeutic agents, and provide detailed experimental protocols for key synthetic transformations and biological assays.

Introduction: The Strategic Importance of the Pyrimidine Aldehyde Moiety

The pyrimidine ring is an essential pharmacophore due to its presence in the nucleobases of DNA and RNA, making it a privileged structure for interacting with a multitude of biological targets.[1] The introduction of an aldehyde group onto this scaffold significantly enhances its synthetic utility, providing a reactive handle for a wide array of chemical transformations. Specifically, aminopyrimidine carbaldehydes, such as 4-aminopyrimidine-5-carbaldehyde and 2-aminopyrimidine-5-carbaldehyde, are key precursors in the construction of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.[2][3] These fused systems are structurally analogous to purines and pteridines, enabling them to function as effective inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways.[2]

The aldehyde functionality allows for facile participation in condensation reactions, multicomponent reactions, and the formation of derivatives like oximes, which have themselves been shown to possess significant biological activity.[4][5] This inherent reactivity makes pyrimidine aldehydes a powerful platform for generating diverse chemical libraries for drug screening and for the rational design of targeted therapeutic agents.

Therapeutic Applications in Oncology: Targeting Kinase Signaling Pathways

A predominant application of pyrimidine aldehydes in drug discovery is in the synthesis of potent and selective protein kinase inhibitors for cancer therapy.[6] Kinases play a central role in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Inhibition of VEGFR-2 and c-Met: A Dual Approach to Angiogenesis and Metastasis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7] The c-Met proto-oncogene product is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, motility, and invasion. The synergistic action of VEGFR-2 and c-Met signaling is implicated in the progression of various human cancers.[4] Consequently, the development of dual inhibitors targeting both kinases presents a promising therapeutic strategy.

4-Aminopyrimidine-5-carbaldehyde has been instrumental in the synthesis of such dual inhibitors. A notable example is the development of 4-aminopyrimidine-5-cabaldehyde oxime derivatives.[4] The synthesis of these compounds leverages the reactivity of the aldehyde group to form an oxime, which can be further functionalized. Structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the oxime and the pyrimidine ring lead to potent inhibition of both c-Met and VEGFR-2.[4]

One particularly potent derivative, compound 18a from a study by Wang et al. (2016), exhibited IC50 values of 210 nM and 170 nM for c-Met and VEGFR-2, respectively.[6] The antiproliferative assays confirmed the efficacy of these compounds in cancer cell lines.[4]

Table 1: In Vitro Activity of a Lead 4-Aminopyrimidine-5-cabaldehyde Oxime Derivative

| Compound | Target Kinase | IC50 (nM) | Reference |

| 18a | c-Met | 210 | [6] |

| VEGFR-2 | 170 | [6] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The proposed mechanism of action involves the pyrimidine scaffold acting as a hinge-binding motif in the ATP-binding pocket of the kinases, while the substituted oxime moiety explores other regions of the active site to confer potency and selectivity.

Figure 1: Simplified diagram of VEGFR-2 and c-Met signaling pathways and their inhibition by pyrimidine aldehyde-derived compounds.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, particularly in non-small cell lung cancer.[8] Pyrimidine-based compounds have been developed as potent EGFR tyrosine kinase inhibitors.[9] 4-Aminopyrimidine-5-carbaldehyde serves as a key starting material for synthesizing fused heterocyclic systems that can effectively target the ATP-binding site of EGFR.

Antimicrobial and Anti-inflammatory Applications

While oncology is a major focus, derivatives of pyrimidine aldehydes have also shown promise in other therapeutic areas.

Antimicrobial Activity

The pyrimidine scaffold is present in several antimicrobial agents.[10] The synthesis of novel pyrimidine derivatives, often through condensation reactions involving pyrimidine aldehydes, has yielded compounds with significant antibacterial and antifungal activity. For instance, chloropyrazine-tethered pyrimidine hybrids have been synthesized and evaluated, with some compounds showing potent antimicrobial effects.[11] The structure-activity relationship studies in this area often indicate that electron-withdrawing groups on aryl substituents enhance antimicrobial potency.[11]

Anti-inflammatory Properties

Chronic inflammation is a key factor in the progression of many diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12] While direct studies on the anti-inflammatory properties of pyrimidine aldehydes are less common, they are used to synthesize more complex molecules that exhibit these activities. For example, thieno[2,3-d]pyrimidine derivatives, synthesized from precursors that can be derived from pyrimidine aldehydes, have shown the ability to reduce carrageenan-induced paw edema in animal models.[13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a key pyrimidine aldehyde intermediate and its subsequent conversion into a therapeutically relevant fused heterocyclic system, as well as a standard protocol for evaluating the antiproliferative activity of the synthesized compounds.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A common and efficient method for synthesizing pyrido[2,3-d]pyrimidines is through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and an aminouracil derivative (which can be synthesized from pyrimidine precursors).[3]

Protocol 1: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-aminouracil (1.0 mmol).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or water. For catalyzed reactions, add a catalytic amount of an acid or base (e.g., 10 mol% piperidine).[3]

-

Reaction Conditions: Reflux the reaction mixture with stirring for the time specified in the relevant literature (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

-

Purification: Wash the solid product with cold ethanol and dry under vacuum to yield the pyrido[2,3-d]pyrimidine derivative. Further purification can be achieved by recrystallization if necessary.

Figure 2: A generalized experimental workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives.

In Vitro Antiproliferative Activity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[11]

Protocol 2: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., DU-145 prostate cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine aldehyde derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate).[11] Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Pyrimidine aldehydes have firmly established their importance as versatile and highly valuable synthons in medicinal chemistry. Their inherent reactivity, particularly that of the aldehyde group, provides a gateway to a vast chemical space of fused heterocyclic compounds with significant therapeutic potential. The successful development of potent kinase inhibitors for cancer therapy, derived from pyrimidine aldehyde precursors, underscores the power of this scaffold in targeted drug design.

Future research in this area will likely focus on several key aspects:

-

Expansion of Therapeutic Targets: While kinase inhibition is a major application, the use of pyrimidine aldehydes to synthesize inhibitors of other enzyme families and receptor modulators warrants further exploration.

-

Novel Synthetic Methodologies: The development of more efficient, sustainable, and diversity-oriented synthetic routes utilizing pyrimidine aldehydes, such as flow chemistry and novel multicomponent reactions, will accelerate the discovery of new drug candidates.

-

Elucidation of Direct Biological Roles: Further investigation into the direct therapeutic activities of pyrimidine aldehydes themselves, beyond their role as intermediates, could reveal novel mechanisms of action and therapeutic opportunities.

References

-

Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. MDPI. Available at: [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available at: [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Available at: [Link]

-

Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. PubMed. Available at: [Link]

- Pyrimidine derivative and use thereof. Google Patents.

-

Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. PubMed. Available at: [Link]

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]

-

Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. Available at: [Link]

- Pyrimidine compounds. Google Patents.

-

The chemistry of pyrido[2,3-d]pyrimidines. JOCPR. Available at: [Link]

- Pharmaceutical salts of pyrimidine derivatives and method of treating disorders. Google Patents.

-

Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. Available at: [Link]

-

Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. PubMed. Available at: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]

-

Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025-08-06). Available at: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. Available at: [Link]

-

Understanding Pyrimidine-5-carboxaldehyde: Properties and Applications for R&D. (2025-10-12). Available at: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

-

Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. PubMed. Available at: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]

-

Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]

-

Pyrimidine or pyridine derivative and medicinal use thereof. Patent US-2025127800-A1. PubChem. Available at: [Link]

-

Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-Cancer Studies. Bentham Science Publisher. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-Aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Request PDF. ResearchGate. Available at: [Link]

-

Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-Cancer Studies. Semantic Scholar. Available at: [Link]

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central - NIH. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

-

a review on pyrimidine heterocycles. WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. Available at: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Semantic Scholar. Available at: [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

-

A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. (2013-06-01). Available at: [Link]

-

Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Institutes of Health. Available at: [Link]

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central - NIH. Available at: [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2019222093A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]

- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review [ouci.dntb.gov.ua]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde: Molecular Structure, Synthesis, and Applications

Introduction: Unveiling a Versatile Pyrimidine Derivative

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a multifaceted heterocyclic organic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, characterized by a pyrimidine core bearing hydroxyl, methyl, and carbaldehyde functional groups, renders it a valuable intermediate in the synthesis of a diverse array of biologically active molecules.[1][2] This guide provides an in-depth exploration of the molecular structure, physicochemical properties, synthetic methodologies, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, and understanding the nuances of its derivatives is paramount for the innovation of novel pharmaceuticals.[1][3]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. It is crucial to recognize that this compound exists in a tautomeric equilibrium between the dihydroxy form and the more stable keto-enol form, 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.[1][4] This tautomerism significantly influences its reactivity and spectroscopic properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| CAS Number | 14160-85-1 | [1] |

| IUPAC Name | 4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde | [1] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | >300 °C | [2] |

| Boiling Point | 263.1 ± 35.0 °C at 760 mmHg (decomposes) | [1][2] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

Structural Elucidation through Spectroscopy

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (in DMSO-d₆) reveals characteristic peaks: a singlet for the aldehyde proton at approximately 9.8 ppm, a broad signal for the hydroxyl protons around 12.6 ppm, and a singlet for the methyl protons at about 2.31 ppm.[1]

-

¹³C NMR spectroscopy further corroborates the structure, with the carbonyl carbon of the aldehyde group resonating at a distinct downfield shift of approximately 185.76 ppm. The methyl carbon appears around 18.91 ppm, while the pyrimidine ring carbons are observed between 99.34 and 163.54 ppm.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amine groups, the C=O stretching of the aldehyde and the pyrimidinone ring, and C-H stretching of the methyl group.

Synthesis of this compound: A Detailed Protocol

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] This reaction is the cornerstone for the synthesis of this compound from its precursor, 2-methylpyrimidine-4,6-diol.[1][8]

Reaction Principle

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). This electrophilic reagent then attacks the electron-rich pyrimidine ring, leading to formylation. Subsequent hydrolysis of the intermediate yields the final aldehyde product.

Experimental Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 14160-85-1 [smolecule.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde in Medicinal Chemistry

Foreword: The Unassuming Power of a Pyrimidine Scaffold

In the vast and ever-evolving landscape of medicinal chemistry, the pyrimidine core stands as a cornerstone of heterocyclic chemistry, underpinning the structures of numerous therapeutic agents.[1][2][3][4] Among the diverse array of pyrimidine derivatives, 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde emerges as a particularly versatile and powerful building block. Its unique trifecta of functional groups—two hydroxyl moieties and a formyl group—on a stable pyrimidine ring provides a rich platform for a multitude of chemical transformations. This guide delves into the strategic application of this compound, offering not just protocols, but the underlying chemical logic that empowers researchers to innovate. We will explore its role in the synthesis of kinase inhibitors and other targeted therapies, providing a comprehensive resource for both seasoned and aspiring drug discovery scientists.

Physicochemical Properties and Strategic Importance

This compound is a crystalline solid with a molecular formula of C₆H₆N₂O₃.[5] Its strategic importance lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to construct complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [5] |

| Molecular Weight | 154.12 g/mol | [5] |

| Appearance | White to light yellow to light orange crystalline powder | [6] |

| Melting Point | >300 °C | [6] |

| Boiling Point | 263.1±35.0 °C at 760 mmHg | [5] |

The aldehyde group serves as a key electrophilic center, readily participating in reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic substitutions.[5] The hydroxyl groups can also undergo nucleophilic substitution.[5] This versatility makes it a valuable intermediate in the synthesis of various pharmaceuticals.[6][7]

Core Application: A Scaffold for Kinase Inhibitors

One of the most prominent applications of this compound is in the synthesis of potent and selective kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can effectively mimic the purine core of ATP, enabling competitive inhibition at the enzyme's active site.

Synthesis of Pyrimidine-Based Scaffolds for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[8][9] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases.[8] The following protocol outlines a generalizable approach for leveraging this compound to synthesize a core scaffold for JAK inhibitors.

Experimental Protocol 1: Synthesis of a Dihydropyrrolo[2,3-d]pyrimidine Core

This protocol describes a key step in the synthesis of many kinase inhibitors, where the pyrimidine aldehyde is used to construct a fused ring system.

Rationale: This multi-step synthesis first converts the hydroxyl groups to chlorides, creating reactive sites for nucleophilic substitution. A subsequent condensation with an amino acid derivative followed by cyclization builds the fused dihydropyrrolo[2,3-d]pyrimidine core, a common scaffold in kinase inhibitors.[10]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Glycine ethyl ester hydrochloride

-

Triethylamine (TEA)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Chlorination: To a stirred suspension of this compound (1.0 eq) in POCl₃ (5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C. Heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate under reduced pressure to afford 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde.[5]

-

Condensation and Cyclization: Dissolve the crude 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.1 eq) in ethanol (10 mL). Add triethylamine (2.5 eq) and stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by LC-MS. Upon completion, concentrate the reaction mixture in vacuo. The residue is then purified by silica gel column chromatography to yield the desired dihydropyrrolo[2,3-d]pyrimidine core.

Diagram 1: Synthetic Pathway to Dihydropyrrolo[2,3-d]pyrimidine Core

Caption: Synthetic route from the starting pyrimidine to the core scaffold.

Advanced Applications and Future Directions

The versatility of this compound extends beyond kinase inhibitors. Its unique substitution pattern makes it an attractive starting material for the synthesis of a wide range of biologically active molecules.

Development of Antiviral and Anticancer Agents

The pyrimidine nucleus is a key component of nucleosides, making pyrimidine derivatives attractive candidates for antiviral and anticancer drug development.[2][4][7] The aldehyde functionality of this compound can be elaborated to mimic the ribose or deoxyribose sugar moiety, while the pyrimidine ring itself can interfere with viral nucleic acid replication or cancer cell proliferation.[5] For instance, this compound is a crucial intermediate in the synthesis of Dasatinib, a tyrosine kinase inhibitor used to treat certain types of leukemia.[5]

Probe Development for Chemical Biology

The aldehyde group provides a convenient handle for the attachment of fluorescent dyes, biotin tags, or other reporter molecules. This allows for the synthesis of chemical probes to study the biological targets of pyrimidine-based drugs, aiding in target identification and validation.

Diagram 2: Workflow for Chemical Probe Development

Caption: A generalized workflow for developing chemical probes.

Trustworthiness and Self-Validating Protocols

The protocols outlined in this guide are based on established chemical principles. However, as with any chemical synthesis, careful monitoring and characterization at each step are crucial for success.

-

Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for tracking the progress of reactions and identifying the formation of byproducts.

-

Product Characterization: The identity and purity of all intermediates and final products should be rigorously confirmed using a combination of spectroscopic techniques, including nuclear magnetic resonance (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS).

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents a powerful and versatile platform for the synthesis of novel therapeutic agents. Its readily functionalizable handles and inherent drug-like properties make it an invaluable tool in the medicinal chemist's arsenal. The applications and protocols detailed herein provide a foundation for the exploration of new chemical space and the development of next-generation medicines. As our understanding of disease biology continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a central role in the future of drug discovery.

References

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 17. innospk.com [innospk.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. tsijournals.com [tsijournals.com]

- 21. researchgate.net [researchgate.net]

- 22. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Keystone Reagent for Advanced Heterocyclic Synthesis: Applications of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Abstract